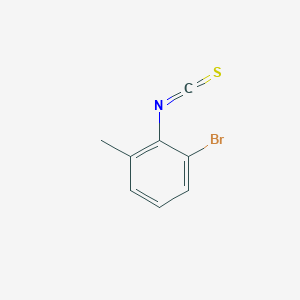

2-Bromo-6-methylphenylisothiocyanate

Description

Significance of Arylisothiocyanates in Contemporary Organic Chemistry

Arylisothiocyanates are highly valued building blocks in modern organic synthesis. Their electrophilic carbon atom is susceptible to nucleophilic attack by a variety of reagents, including amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These products, in turn, can undergo further transformations to yield a diverse range of heterocyclic systems such as thiazoles, triazoles, and thiadiazoles. The reactivity of the isothiocyanate group, coupled with the stability and diversity of the resulting products, makes arylisothiocyanates indispensable tools for synthetic chemists. Beyond their role as synthetic intermediates, many naturally occurring and synthetically derived arylisothiocyanates exhibit interesting biological activities, further fueling research into this class of compounds.

Academic Relevance of Brominated and Methylated Phenylisothiocyanate Scaffolds

The introduction of bromine atoms and methyl groups onto the phenylisothiocyanate scaffold significantly influences the electronic and steric properties of the molecule, thereby modulating its reactivity and potential biological activity. Bromine, as an electron-withdrawing group, can enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Furthermore, the bromine atom serves as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of additional complexity into the molecular structure.

Structural Specificity and Research Focus on 2-Bromo-6-methylphenylisothiocyanate

This compound is a specific isomer that has attracted research interest due to its unique substitution pattern. The ortho-positioning of both the bromo and methyl groups relative to the isothiocyanate functionality creates a sterically hindered environment that can influence the approach of nucleophiles and the conformational preferences of the molecule. This distinct structural arrangement makes it a valuable tool for investigating the interplay of steric and electronic effects in chemical reactions.

The primary research focus on this compound lies in its application as a precursor for the synthesis of more complex molecules, particularly those with potential applications in medicinal and agricultural chemistry. nih.gov Its utility as a building block for creating novel bioactive compounds is an area of active exploration. nih.gov

Chemical Properties and Synthesis

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆BrNS |

| Molecular Weight | 228.11 g/mol |

| Appearance | White to pale cream fused solid |

| Melting Point | 42.5-48.5 °C |

The primary route for the synthesis of this compound involves the reaction of 2-bromo-6-methylaniline (B1334028) with a thiocarbonyl transfer reagent. nih.gov A common method employs thiophosgene (B130339) (CSCl₂) in the presence of a base to capture the released hydrogen chloride.

An alternative and often preferred method, due to the high toxicity of thiophosgene, is the decomposition of a dithiocarbamate (B8719985) salt. nih.gov This two-step, one-pot procedure involves the initial reaction of 2-bromo-6-methylaniline with carbon disulfide in the presence of a base, such as triethylamine, to form an in situ dithiocarbamate salt. Subsequent treatment with a desulfurylating agent, such as a tosyl chloride, facilitates the elimination of the sulfur atom and the formation of the isothiocyanate. nih.gov

Reactivity and Research Findings

The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate carbon atom. This functional group readily undergoes nucleophilic addition reactions. For instance, reaction with primary or secondary amines leads to the formation of corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas.

While specific research detailing extensive reaction schemes for this compound is not abundant in publicly available literature, its utility as a synthetic intermediate is evident. It serves as a key building block for constructing more elaborate molecular architectures. The presence of the bromine atom allows for subsequent modifications via palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or vinyl groups. This dual reactivity of the isothiocyanate and the bromo-substituent makes it a versatile tool in the synthesis of heterocyclic compounds and other complex organic molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNS |

|---|---|

Molecular Weight |

228.11 g/mol |

IUPAC Name |

1-bromo-2-isothiocyanato-3-methylbenzene |

InChI |

InChI=1S/C8H6BrNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 |

InChI Key |

PEZNFXNSTZAION-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 Bromo 6 Methylphenylisothiocyanate

Classical Synthetic Routes to Arylisothiocyanates

Traditional methods for synthesizing aryl isothiocyanates have been widely used for decades. These routes are generally reliable but often involve hazardous reagents or harsh conditions. The precursor, 2-bromo-6-methylaniline (B1334028), is the common starting point for these classical syntheses. evitachem.com

One of the oldest and most direct methods for the preparation of isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govbu.edu.eg The synthesis of 2-Bromo-6-methylphenylisothiocyanate can be achieved by treating 2-bromo-6-methylaniline with thiophosgene. evitachem.com The reaction typically proceeds via an unstable thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the final isothiocyanate product. bu.edu.eg

While effective, this method's application is limited by the extreme toxicity and moisture sensitivity of thiophosgene, necessitating stringent safety precautions and controlled, often anhydrous, reaction conditions. nih.govbu.edu.eg

A safer and more common alternative to the thiophosgene method involves the use of carbon disulfide (CS₂). evitachem.com This is typically a two-step process:

Formation of a Dithiocarbamate (B8719985) Salt: The primary amine, 2-bromo-6-methylaniline, is reacted with carbon disulfide in the presence of a base, such as ammonia (B1221849) or an organic amine like triethylamine. This reaction forms an ammonium (B1175870) dithiocarbamate salt intermediate. evitachem.comcbijournal.com

Decomposition of the Dithiocarbamate: The dithiocarbamate salt is unstable and is subsequently treated with a desulfurizing agent to induce the elimination of hydrogen sulfide (B99878) and yield the isothiocyanate. evitachem.comnih.gov

A wide variety of reagents have been developed to facilitate this decomposition, offering a range of reaction conditions and efficiencies. nih.gov A facile protocol for this conversion relies on a tosyl chloride-mediated decomposition of the in-situ generated dithiocarbamate salt. organic-chemistry.org Other effective desulfurizing agents include ethyl chloroformate, lead nitrate (B79036), and oxidizing agents like iodine and hydrogen peroxide. nih.gov Greener approaches have been developed using reagents like sodium persulfate (Na₂S₂O⁸) in an aqueous medium. rsc.org

| Desulfurizing Agent | Typical Conditions | Scope | Reference |

|---|---|---|---|

| Lead Nitrate (Pb(NO₃)₂) | Aqueous solution, heating | Aryl | nih.gov |

| Ethyl Chloroformate (ClCO₂Et) | Aqueous NaOH, 35-45°C | Aliphatic, Aryl | nih.govcbijournal.com |

| Tosyl Chloride (TsCl) | Triethylamine, in situ | Alkyl, Aryl | nih.govorganic-chemistry.org |

| Iodine (I₂) | Tri-n-butylamine (TBAI) catalyst | Aliphatic, Aryl | nih.govchemrxiv.org |

| Copper(II) Sulfate (CuSO₄·5H₂O) | Mild conditions, room temperature | Alkyl, Aryl, Aromatic | nih.gov |

| Sodium Persulfate (Na₂S₂O₈) | Aqueous solution, basic conditions | Alkyl, Aryl, Chiral | nih.govrsc.org |

Isothiocyanates can also be generated from pre-formed thiocarbamate or thiourea (B124793) derivatives.

A facile synthesis involves reacting amines with phenyl chlorothionoformate to produce an intermediate O-phenyl thiocarbamate. organic-chemistry.org This intermediate can then be treated with a base like sodium hydroxide, leading to the elimination of phenol (B47542) to afford the desired isothiocyanate. This two-step approach is particularly versatile and works well for a broad range of amines. organic-chemistry.org

Symmetrically or asymmetrically substituted thioureas, formed by the reaction of an amine with an isothiocyanate, can also serve as precursors. nih.govorganic-chemistry.org Pyrolysis or treatment of certain thioureas with specific reagents can induce cleavage to regenerate an isothiocyanate. bu.edu.eg However, this is less frequently employed as a primary synthetic route compared to the dithiocarbamate pathway.

Modern and Catalyst-Mediated Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, milder, and environmentally friendly methods for isothiocyanate synthesis, often employing catalytic systems.

Modern synthetic strategies increasingly focus on sustainable and atom-economical reactions. In this context, photocatalytic and metal-catalyzed methods have emerged as powerful alternatives for the synthesis of isothiocyanates.

Visible-light photocatalysis offers a mild, metal-free approach to synthesizing isothiocyanates from primary amines and carbon disulfide. organic-chemistry.orgacs.orgacs.org This method typically employs an organic dye, such as Rose Bengal, as the photocatalyst, which is activated by irradiation with green or blue LED light. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a variety of functional groups, presenting a green and efficient alternative to classical desulfurization methods. organic-chemistry.orgresearcher.life

Transition metal catalysis has also been successfully applied to isothiocyanate synthesis. Copper-catalyzed reactions, for example, can produce isothiocyanates from primary amines using various thiocarbonyl sources. chemrxiv.org Other catalytic systems involving metals like rhodium or molybdenum can facilitate the formation of isothiocyanates from isocyanides and elemental sulfur. mdpi.com These catalytic methods often provide high yields and can operate under milder conditions than their classical counterparts. nih.gov

Green Chemistry Principles in Isothiocyanate Synthesis

In recent chemical synthesis, the integration of green chemistry principles is paramount to reduce environmental impact and enhance safety. For the synthesis of isothiocyanates, including analogues of this compound, traditional methods often rely on hazardous reagents. A notable green chemistry approach seeks to replace ecologically harmful oxidants used in the dithiocarbamate pathway. For instance, the use of lead nitrate for oxidative desulfurization generates toxic lead sulfide (PbS) waste.

An environmentally benign alternative involves the use of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in a water-based protocol. This method offers significant advantages by eliminating heavy metal byproducts and reducing the need for hazardous waste disposal. evitachem.com Furthermore, conducting these reactions at ambient temperatures lowers energy consumption compared to methods requiring steam distillation. evitachem.com The synthesis of a model compound, 2,6-dimethylphenyl isothiocyanate, using BCDMH in an aqueous solution achieves a high yield of 92%, demonstrating the viability of this greener pathway for structurally related brominated substrates. evitachem.com

Key advantages of this green approach are:

Elimination of toxic lead byproducts.

Utilization of water as a safe and abundant solvent.

Operation at ambient temperature, conserving energy.

High reaction yields for analogous compounds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.gov The application of microwave irradiation in the synthesis of N-heterocycles and related compounds is well-documented, showcasing significant improvements over conventional heating methods. rsc.org This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat, leading to rapid and uniform heating.

For the synthesis of isothiocyanates from alkyl halides or tosylates, microwave-assisted nucleophilic substitution reactions in an aqueous medium have proven to be a practical, rapid, and efficient method. organic-chemistry.org This approach often obviates the need for phase-transfer catalysts and avoids the use of volatile organic solvents, aligning with green chemistry principles. organic-chemistry.org While a specific microwave-assisted protocol for the conversion of 2-bromo-6-methylaniline to its isothiocyanate is not extensively detailed in the literature, the general principles are highly applicable. The reaction of the precursor aniline (B41778) with a thiocarbonyl source could be significantly accelerated under microwave irradiation, potentially leading to a more efficient synthesis with shorter reaction times and higher purity of the final product.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Dielectric heating (rapid, uniform) |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Energy Efficiency | Lower | Higher |

| Product Yield | Often lower to moderate | Generally higher nih.gov |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

Synthesis of Brominated Phenyl Precursors

The primary and indispensable precursor for the synthesis of this compound is 2-bromo-6-methylaniline. evitachem.comsigmaaldrich.com The strategic synthesis of this precursor is critical and can be achieved through different chemical pathways, each presenting unique challenges in terms of regioselectivity and functional group manipulation.

Regioselective Bromination Strategies for Methylphenyl Moieties

The direct bromination of 2-methylaniline (o-toluidine) presents a significant regioselectivity challenge. The amino (-NH₂) and methyl (-CH₃) groups are both ortho-, para-directing activators, making it difficult to selectively introduce a bromine atom at the C6 position (ortho to the amino group and meta to the methyl group).

One documented strategy involves the reaction of o-toluidine (B26562) with N-bromosuccinimide (NBS) in an inert solvent like benzene (B151609). This electrophilic aromatic substitution reaction, however, does not yield a single product. Analysis of the reaction mixture reveals a distribution of isomers, with the desired 2-bromo-6-methylaniline being the major product but accompanied by significant amounts of other brominated species. google.com

Table: Product Distribution in the Bromination of o-Toluidine with NBS google.com

| Product | Position of Bromine | Percentage in Mixture |

|---|---|---|

| 2-Bromo-o-toluidine | C6 | 69% |

| 4-Bromo-o-toluidine | C4 | 22% |

| 2,4-Dibromo-o-toluidine | C4, C6 | 4% |

This distribution underscores the difficulty in achieving perfect regioselectivity. The formation of the 4-bromo isomer is a competing pathway due to the strong para-directing effect of the amino group. The isolation of the pure 2-bromo-6-methylaniline from this mixture requires subsequent purification steps, such as vacuum distillation. google.com

Functional Group Interconversions Leading to Substituted Anilines

An alternative and more regioselective route to 2-bromo-6-methylaniline involves a functional group interconversion strategy starting from a precursor where the substitution pattern is already established. A viable synthetic pathway begins with 3-bromo-2-nitrotoluene (B1267226). In this molecule, the bromo and methyl groups are correctly positioned relative to the nitro group.

The key transformation is the reduction of the nitro (-NO₂) group to a primary amino (-NH₂) group. This can be effectively achieved using a reducing system composed of tellurium powder and sodium borohydride (B1222165) in anhydrous ethanol (B145695). The reaction proceeds by adding an ethanolic solution of 3-bromo-2-nitrotoluene to the prepared reducing agent at room temperature. This method provides the target 2-bromo-6-methylaniline in a moderate yield of 42% after purification. This pathway avoids the isomeric mixture issues associated with direct bromination of o-toluidine.

Optimization of Reaction Conditions and Isolation Procedures

For the synthesis of the 2-bromo-6-methylaniline precursor via direct bromination, isolation of the desired isomer is crucial. The process involves removing the solvent, followed by a workup that may include treatment with acetic anhydride (B1165640) to derivatize the remaining starting material. The final purification of the oily product mixture is achieved through vacuum distillation to separate the 2-bromo-o-toluidine from the 4-bromo and dibromo isomers. google.com

In the nitro-reduction pathway, the isolation procedure involves filtering the reaction mixture through diatomaceous earth (Celite) to remove solid byproducts. The solvent is then removed under reduced pressure, and the residue is purified by liquid-liquid extraction using ether and brine, followed by drying over an anhydrous salt like magnesium sulfate.

Once pure 2-bromo-6-methylaniline is obtained, its conversion to this compound requires careful control. The most direct method is the reaction with thiophosgene. evitachem.com This reaction must be conducted under controlled temperatures and an inert atmosphere to prevent unwanted side reactions and handle the toxicity of thiophosgene. evitachem.comresearchgate.net An alternative, the dithiocarbamate-based synthesis, involves reacting the aniline with carbon disulfide in the presence of a base, followed by oxidative desulfurization. evitachem.com Optimization of this two-step process would involve screening different bases (e.g., triethylamine, ammonia), oxidants (e.g., BCDMH), solvents, and temperatures to maximize the yield and purity of the final isothiocyanate.

Table: Summary of Optimization Parameters

| Synthetic Step | Key Parameters for Optimization | Isolation/Purification Method |

|---|---|---|

| Regioselective Bromination | Reagent (NBS), Solvent (Benzene), Temperature, Reaction Time | Vacuum Distillation google.com |

| Nitro Group Reduction | Reducing Agent (Te/NaBH₄), Solvent (Ethanol), Temperature | Filtration, Liquid-Liquid Extraction |

| Isothiocyanate Formation | Reagent (Thiophosgene or CS₂/Oxidant), Base, Solvent, Temperature | Controlled reaction conditions, standard workup |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Methylphenylisothiocyanate

Electrophilic Nature of the Isothiocyanate Functional Group

The isothiocyanate (-N=C=S) functional group is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement results in a carbon atom that is highly electrophilic, making it susceptible to attack by nucleophiles. The reactivity of 2-bromo-6-methylphenylisothiocyanate is significantly influenced by the electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group. evitachem.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of isothiocyanates. wikipedia.org In this process, a nucleophile attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a new single bond and the breaking of the carbon-sulfur pi bond. byjus.com

Formation of Thioureas with Amines

The reaction of this compound with primary or secondary amines yields substituted thioureas. This reaction is a classic example of nucleophilic addition to the isothiocyanate group. evitachem.com The nitrogen atom of the amine acts as the nucleophile, attacking the central carbon of the isothiocyanate.

The general mechanism involves the initial attack of the amine on the isothiocyanate carbon, forming a zwitterionic intermediate. This is followed by a proton transfer, resulting in the stable thiourea (B124793) product. Aromatic amines typically require reflux conditions for this reaction due to their lower reactivity. researchgate.net

Reaction Scheme: Formation of Thiourea

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine | N-(2-Bromo-6-methylphenyl)-N'-substituted thiourea |

Reactions with Alcohols and Thiols: Synthesis of Thiocarbamates and Dithiocarbamates

Isothiocyanates react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. These reactions are also nucleophilic additions. With alcohols, the oxygen atom is the nucleophile, while with thiols, the sulfur atom attacks the isothiocyanate carbon.

The synthesis of thiocarbamates can be achieved through the reaction of isothiocyanates with alcohols. researchgate.net Similarly, dithiocarbamates are formed from the reaction of isothiocyanates with thiols. Dithiocarbamates are important intermediates in various chemical syntheses. nih.gov The synthesis often involves the reaction of a primary aromatic amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then converted to the isothiocyanate. evitachem.com

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Alcohol (R-OH) | Thiocarbamate |

| This compound | Thiol (R-SH) | Dithiocarbamate |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

Isothiocyanates can participate in cycloaddition reactions, where the C=N or C=S bond acts as a dipolarophile. For instance, in [2+3] cycloadditions, an isothiocyanate can react with a 1,3-dipole to form a five-membered heterocyclic ring. These reactions are valuable for the synthesis of various heterocyclic compounds.

Influence of Aryl Substituents on Isothiocyanate Reactivity (Steric and Electronic Effects)

The reactivity of the isothiocyanate group in this compound is modulated by the electronic and steric effects of the bromo and methyl substituents on the aryl ring.

Steric Effects: The methyl group at the ortho position to the isothiocyanate group can exert a steric hindrance effect. This can hinder the approach of bulky nucleophiles to the electrophilic carbon of the isothiocyanate. Sterically hindered amines, for example, may not react with the isothiocyanate group. chempap.org

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Bromo | 2 | Electron-withdrawing | Minimal | Increases electrophilicity of isothiocyanate carbon |

| Methyl | 6 | Electron-donating | Significant | May hinder approach of bulky nucleophiles |

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring in this compound can undergo reactions typical of aryl halides. These reactions often require specific conditions, such as the presence of a metal catalyst.

Nucleophilic aromatic substitution of the bromide is generally difficult but can be achieved under harsh conditions or with the use of catalysts. The presence of the electron-withdrawing isothiocyanate group can facilitate such reactions to some extent.

More commonly, the aryl bromide moiety can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for further functionalization of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity is centered on the oxidative addition of the aryl bromide C-Br bond to a palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the aryl halide with an organoboron compound, typically a boronic acid or ester. libretexts.org For this compound, the reaction would proceed via the classic catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com The presence of two ortho-substituents (methyl and isothiocyanate) can present significant steric hindrance, potentially slowing the rate-determining oxidative addition step. nih.govrsc.org Consequently, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve efficient coupling with such sterically demanding substrates. organic-chemistry.orgnih.gov

Table 1: Representative Suzuki-Miyaura Coupling of this compound Hypothetical data based on typical conditions for sterically hindered substrates.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Hypothetical Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene/H2O | 2-Methyl-6-phenylphenylisothiocyanate | 85% |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 / XPhos | Cs2CO3 | 1,4-Dioxane | 2-(4-Methoxyphenyl)-6-methylphenylisothiocyanate | 82% |

| Thiophene-2-boronic acid | Pd(PPh3)4 | K2CO3 | DME/H2O | 2-Methyl-6-(thiophen-2-yl)phenylisothiocyanate | 75% |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The catalytic cycle is similar to other cross-couplings, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com The reaction with this compound would yield a 2-methyl-6-vinylphenylisothiocyanate derivative. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond (typically trans) are key considerations. nih.gov

Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a dual catalyst system of palladium and copper(I). nih.gov The reaction of this compound would provide access to 2-alkynyl-6-methylphenylisothiocyanates, which are valuable intermediates for further synthesis, including intramolecular cyclizations.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by palladium. wikipedia.orglibretexts.org It is a premier method for synthesizing aryl amines. organic-chemistry.org The coupling of this compound with primary or secondary amines would yield N-aryl derivatives. The choice of ligand is critical and often depends on the steric and electronic properties of both the aryl halide and the amine. nih.govrsc.org A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. A potential competing reaction is the nucleophilic attack of the amine on the isothiocyanate group to form a thiourea; thus, reaction conditions must be carefully optimized to favor the palladium-catalyzed C-N coupling.

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism does not proceed via Sₙ1 or Sₙ2 pathways but through a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to be facile, two main conditions must be met:

The presence of a good leaving group (in this case, the bromide ion).

The presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. nih.gov

In this compound, the isothiocyanate group (-NCS) is moderately electron-withdrawing and is located ortho to the bromine leaving group, which provides some activation. However, the methyl group (-CH₃) is electron-donating, which slightly deactivates the ring toward nucleophilic attack. Compared to classic SNAr substrates like 2,4-dinitrochlorobenzene, this compound is significantly less activated. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide (B1231860) in DMSO), would likely be required to induce substitution via an SNAr pathway. The reaction would be much slower than for substrates bearing multiple nitro groups. libretexts.org

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The formation of organometallic reagents from aryl halides is a classic method for reversing the polarity of the carbon atom, turning it from an electrophilic to a highly nucleophilic center.

Grignard Reagents: The preparation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent. However, the direct formation of the Grignard reagent from this compound is expected to be unsuccessful. The isothiocyanate group is highly electrophilic and readily reacts with strong nucleophiles like Grignard reagents. rsc.orgrsc.org Therefore, any Grignard reagent formed in situ would immediately attack the -NCS group of a neighboring molecule, leading to a complex mixture of oligomeric side products.

Organolithium Compounds: Similarly, the formation of an organolithium reagent, typically via halogen-metal exchange with an alkyllithium reagent (like n-butyllithium or tert-butyllithium) at low temperatures, would also be problematic. Organolithium reagents are even more reactive than their Grignard counterparts and would rapidly add to the electrophilic carbon of the isothiocyanate group. wikipedia.org This incompatibility prevents the straightforward preparation and isolation of the corresponding organolithium species. Alternative strategies, such as protecting the isothiocyanate group or using a different synthetic route, would be necessary to generate the desired nucleophilic aryl species.

Intramolecular Cyclization and Heterocycle Formation Pathways

The structure of this compound contains both a reactive handle for modification (the C-Br bond) and a versatile functional group for cyclization (the -NCS group). This combination allows for tandem reaction sequences to construct complex heterocyclic systems.

A common strategy involves first functionalizing the ortho position (via displacement of the bromine) with a nucleophilic group, followed by an intramolecular cyclization onto the isothiocyanate. For example, a Buchwald-Hartwig amination could be used to introduce a primary amine, generating 2-amino-6-methylphenylisothiocyanate. This intermediate, upon heating or acid/base catalysis, would readily undergo intramolecular cyclization to form a 7-methyl-2-aminobenzothiazole derivative. organic-chemistry.org The internal amino group acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a six-membered ring, which then tautomerizes to the aromatic benzothiazole (B30560). acs.orgresearchgate.net This approach is a powerful tool for building the benzothiazole scaffold, a common motif in medicinal chemistry. nih.gov

Other heterocycles can be synthesized by introducing different nucleophiles at the ortho-position. For instance, coupling with a hydrazine (B178648) derivative could lead to thiadiazole-containing fused rings. nih.gov

Advanced Mechanistic Studies

While specific experimental mechanistic studies on this compound are not widely documented, its reactivity can be probed and understood using established physical organic chemistry principles and computational methods.

Reaction Kinetics and Thermodynamics

Kinetic studies are essential for understanding the factors that control the rate of a reaction. For a palladium-catalyzed cross-coupling reaction involving this substrate, one could monitor the disappearance of the starting material or the appearance of the product over time to determine the reaction order with respect to the substrate, coupling partner, catalyst, and base. This data helps to identify the rate-determining step of the catalytic cycle. For instance, in sterically hindered systems, the oxidative addition of the aryl bromide to the Pd(0) complex is often rate-limiting. chemrxiv.org

Thermodynamic analysis, often supported by computational chemistry, can predict the feasibility of a reaction by calculating the change in Gibbs free energy (ΔG). For intramolecular cyclization reactions, thermodynamic calculations can help determine whether the formation of the heterocyclic product is favorable and can predict the position of equilibrium between the open-chain precursor and the cyclic product.

Transition State Analysis and Reaction Pathway Elucidation

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating detailed reaction mechanisms at the molecular level. acs.org For a reaction involving this compound, DFT calculations can be used to:

Model Intermediates: Determine the geometries and relative energies of all intermediates in a catalytic cycle (e.g., the Pd(II) species after oxidative addition). researchgate.net

Evaluate Steric and Electronic Effects: Quantify the impact of the ortho-methyl and isothiocyanate groups on the activation barriers. For example, calculations can reveal how steric clash in the transition state of the oxidative addition step raises the activation energy compared to a less hindered substrate like 4-bromophenylisothiocyanate. dntb.gov.ua

By mapping the entire energy profile of a proposed reaction, computational studies can validate mechanistic hypotheses and guide the optimization of reaction conditions for this specific substrate.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

While specific experimental spectra for 2-bromo-6-methylphenylisothiocyanate are not widely published, the expected chemical shifts and signal assignments can be predicted based on the effects of the bromo, methyl, and isothiocyanate substituents on the aromatic ring.

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the phenyl ring, and one signal in the aliphatic region for the methyl group protons. The aromatic protons would likely appear as a triplet and two doublets, characteristic of a 1,2,3-trisubstituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The isothiocyanate carbon (-N=C=S) is expected to have a characteristic chemical shift in the range of 125-145 ppm. The aromatic carbons' chemical shifts are influenced by the electron-withdrawing bromine and isothiocyanate groups and the electron-donating methyl group.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 7.40 - 7.55 | d | 1H | H adjacent to Bromine |

| Aromatic H | 7.10 - 7.25 | t | 1H | H para to Bromine |

| Aromatic H | 7.25 - 7.40 | d | 1H | H adjacent to Methyl |

| Methyl H | 2.45 | s | 3H | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Isothiocyanate C | 135.0 | -NCS |

| Aromatic C | 138.0 | C-NCS |

| Aromatic C | 122.0 | C-Br |

| Aromatic C | 135.0 | C-CH₃ |

| Aromatic C | 131.0 | Aromatic CH |

| Aromatic C | 128.0 | Aromatic CH |

| Aromatic C | 130.0 | Aromatic CH |

| Methyl C | 21.0 | -CH₃ |

Note: These are predicted values and may vary from experimental results.

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons (C-Br, C-CH₃, C-NCS) by observing their correlations with the methyl and aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY would show a correlation between the methyl protons and the adjacent aromatic proton, confirming their spatial relationship.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

IR Spectroscopy: The most prominent feature in the IR spectrum of this compound is expected to be the very strong and broad absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region. Other expected bands include C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Br stretching.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric stretching of the isothiocyanate group, which is often weak in the IR spectrum. Aromatic ring vibrations would also be prominent.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Asymmetric -N=C=S Stretch | 2000 - 2200 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS is a powerful technique for determining the precise elemental composition of a molecule and for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₈H₆BrNS), the high-resolution mass spectrum would show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The exact mass measurement would allow for the unambiguous determination of the elemental formula.

Common fragmentation pathways would likely involve the loss of the isothiocyanate group or the bromine atom, leading to characteristic fragment ions.

Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | ~226.95 / 228.95 | Molecular ion with ⁷⁹Br / ⁸¹Br |

| [M - NCS]⁺ | ~168.97 / 170.97 | Loss of the isothiocyanate group |

| [M - Br]⁺ | ~148.03 | Loss of the bromine atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic system. The presence of the isothiocyanate and bromo substituents would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π | 250 - 280 |

| n → π | 290 - 320 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These calculations, often employing Density Functional Theory (DFT), allow for a detailed exploration of the molecule's geometry, orbital energies, and charge distribution.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-Bromo-6-methylphenylisothiocyanate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state of the molecule.

Conformational analysis is particularly important for this molecule due to the potential for rotation around the single bonds connecting the phenyl ring to the isothiocyanate group and the methyl group. Different rotational isomers, or conformers, may exist, and computational methods can predict their relative stabilities. The presence of the bulky bromine atom and the methyl group in ortho positions to the isothiocyanate group likely imposes significant steric constraints, influencing the preferred conformation. It is hypothesized that the isothiocyanate group will orient itself to minimize steric hindrance with the adjacent substituents.

A systematic conformational search would typically be performed, followed by geometry optimization of the identified low-energy conformers to locate the global minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.40 |

| N=C Bond Length (Å) | 1.21 |

| C=S Bond Length (Å) | 1.58 |

| C-Br Bond Length (Å) | 1.90 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific computational studies on this compound are required for accurate data.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the electron-withdrawing bromine atom and the isothiocyanate group, along with the electron-donating methyl group, will influence the energies of these frontier orbitals. The isothiocyanate group itself is known to be electrophilic at the central carbon atom, which would be reflected in the shape and energy of the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific computational studies on this compound are required for accurate data.

The distribution of electron density within a molecule is not uniform, leading to regions that are more electron-rich or electron-poor. This charge distribution can be quantified using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the sulfur and nitrogen atoms of the isothiocyanate group and a positive potential on the central carbon atom of this group. The bromine atom would also exhibit a region of negative potential.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For this compound, a common reaction is the addition of a nucleophile to the electrophilic carbon of the isothiocyanate group. Computational modeling could be used to study the mechanism of its reaction with, for example, an amine to form a thiourea (B124793) derivative. This would involve locating the transition state structure for the nucleophilic attack and calculating the activation energy of the reaction.

Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this could include:

Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies can help in the assignment of the peaks in an experimental IR spectrum. The characteristic N=C=S stretching frequency would be a key feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted and compared to experimental NMR spectra to confirm the molecular structure.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of the molecule in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into:

Solvent Effects: The influence of the solvent on the conformation and reactivity of this compound.

Intermolecular Interactions: How molecules of this compound interact with each other and with solvent molecules.

These simulations are computationally intensive but can provide a more realistic picture of the molecule's behavior in a real-world chemical system.

Applications in Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

2-Bromo-6-methylphenylisothiocyanate serves as a foundational component for the construction of more elaborate chemical structures. The presence of both an electrophilic isothiocyanate carbon and a bromo-substituted phenyl ring allows for sequential and orthogonal chemical transformations, making it a strategic choice for synthetic chemists.

The isothiocyanate group is a well-established precursor for the synthesis of thiourea (B124793) derivatives, which are highly effective ligands for a variety of metal ions. The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted thioureas. These thiourea ligands can then coordinate to transition metals through their sulfur and nitrogen atoms, forming stable complexes.

The general synthesis of such thiourea ligands involves the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group. evitachem.com A range of thiourea-based ligands can be synthesized by reacting phenyl isothiocyanate with various substituted anilines. materialsciencejournal.org For instance, the reaction of phenyl isothiocyanate with anilines such as 2-aminophenol, 2-chloroaniline, and 5-chloro-2-methyl aniline (B41778) in ethanol (B145695) under reflux yields the corresponding N-phenyl-N'-[substituted phenyl] thiourea ligands. materialsciencejournal.org These ligands have been shown to form complexes with transition metals like Ni(II), Cu(II), and Zn(II). materialsciencejournal.orgcardiff.ac.uk In these complexes, the metal center typically coordinates with the sulfur atom of the thiourea moiety. materialsciencejournal.orgresearchgate.net The resulting coordination complexes have applications in catalysis and materials science.

The this compound framework allows for the introduction of additional steric bulk and electronic modifications to the resulting ligand, which can fine-tune the properties of the corresponding metal complex. The bromo substituent can also be used for further functionalization, for example, through cross-coupling reactions, to create more complex, multidentate ligands.

Table 1: Synthesis of N-Aryl-N'-(substituted aryl)thiourea Ligands

| Phenyl Isothiocyanate Derivative | Amine | Resulting Thiourea Ligand |

|---|---|---|

| Phenyl isothiocyanate | Aniline | N,N'-diphenyl thiourea |

| Phenyl isothiocyanate | 2-Aminophenol | N-phenyl-N'-[2-hydroxyphenyl] thiourea |

| Phenyl isothiocyanate | 2-Chloroaniline | N-phenyl-N'-[2-chlorophenyl] thiourea |

This table is based on general synthesis methods for thiourea ligands. materialsciencejournal.org

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are relevant to synthetic strategies. The brominated aryl group is a common feature in molecules that undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, which are powerful tools for carbon-carbon bond formation in the synthesis of complex molecular frameworks. researchgate.net The isothiocyanate group can be converted to a thiourea, which can then participate in cyclization reactions to form heterocyclic structures, a common feature in many biologically active molecules.

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and materials. researchgate.net The reactivity of the isothiocyanate group makes this compound an excellent scaffold for the creation of diverse chemical libraries. nih.gov By reacting it with a wide array of amines, a large library of thiourea derivatives can be rapidly synthesized. researchgate.netrsc.org Each member of the library will have a common core structure derived from the starting isothiocyanate, but with a different substituent introduced by the amine. This diversity allows for the screening of a wide range of chemical space to identify compounds with desired biological or material properties. The bromo substituent provides a further point of diversification, allowing for a second set of reactions to be performed on the thiourea library, further increasing its complexity and the range of properties that can be explored.

Contributions to Polymer Chemistry and Advanced Materials

The reactivity of this compound also lends itself to applications in polymer chemistry and the development of advanced materials with tailored properties.

This compound can be used as a monomer in the synthesis of specialty polymers such as polythioureas and polythioamides. Polythioureas can be synthesized through the polyaddition reaction of a diisothiocyanate with a diamine. While this compound is a monoisothiocyanate, it can be used to end-cap polymer chains or to prepare copolymers. Alternatively, a diisothiocyanate analogue could be synthesized and used to produce homopolymers. Polythioureas are known for their good thermal stability and metal-binding properties.

Polythioamides are another class of sulfur-containing polymers with interesting properties, including high refractive indices and good thermal stability. materialsciencejournal.org While the direct polymerization of isothiocyanates to polythioamides is not a common route, the isothiocyanate group can be a precursor to monomers used in polythioamide synthesis.

Table 2: Potential Polymerization Reactions Involving Isothiocyanate-Derived Monomers

| Monomer 1 | Monomer 2 | Polymer Class |

|---|---|---|

| Diisothiocyanate | Diamine | Polythiourea |

This table represents general synthetic routes for these polymer classes.

The reactive nature of the isothiocyanate group allows for the covalent attachment of this compound to the surfaces of various materials, thereby altering their surface properties. researchgate.net For example, it can be grafted onto polymer films, nanoparticles, or silica (B1680970) surfaces that have been functionalized with amine groups. nih.gov This surface modification can be used to introduce new functionalities to the material. The brominated phenyl group can impart hydrophobicity and can also serve as a reactive handle for further surface modifications. This approach can be used to create surfaces with tailored wettability, adhesion, or biocompatibility. The functionalization of nanoparticles with such molecules can lead to new materials for applications in catalysis, sensing, and nanomedicine. nih.gov

Development as a Reagent for Analytical Chemistry

The utility of isothiocyanates as derivatizing agents and components of chemical probes is well-established in analytical chemistry. However, specific research into the application of this compound for these purposes appears to be limited or not publicly documented.

Derivatization Agent for Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific instrumental technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Isothiocyanates are known to react with primary and secondary amines to form thioureas, a reaction often employed to enhance the detectability of amino compounds.

Despite this general reactivity, a comprehensive search of scientific databases and chemical literature did not yield any studies detailing the use of this compound as a derivatization agent for chromatographic or spectroscopic analysis. There is no available data on its reaction efficiency, the stability of its derivatives, or its impact on the limits of detection for specific analytes.

Design of Chemical Probes (e.g., Fluorescent or Chromogenic) for Chemical Sensing

Chemical probes are molecules designed to detect and report on the presence of specific chemical species or environmental conditions through a measurable signal, such as a change in color (chromogenic) or the emission of light (fluorescent). The isothiocyanate group can serve as a reactive site to link a signaling molecule to a recognition element.

However, there is no published research on the design or application of chemical probes that incorporate the this compound scaffold. The potential of this compound to act as a building block for fluorescent or chromogenic sensors for any specific analyte remains unexplored in the current body of scientific literature.

Involvement in Catalysis and Organocatalysis

Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. While various organic functional groups have been successfully employed in organocatalytic systems, the role of this compound in this field is not documented.

A review of the literature on catalysis and organocatalysis did not reveal any instances where this compound has been used as a catalyst, a ligand for a metal catalyst, or a precursor to a catalytically active species. Its potential to influence the rate or selectivity of chemical transformations has not been investigated or reported.

Advanced Derivatives and Analogues of 2 Bromo 6 Methylphenylisothiocyanate

Structural Modifications and Isosteric Replacements to Modulate Reactivity

The chemical behavior of 2-Bromo-6-methylphenylisothiocyanate is primarily governed by the electrophilic nature of the isothiocyanate (-N=C=S) group and the electronic and steric influences of the substituents on the phenyl ring. The ortho-positioning of both the bromo and methyl groups creates a sterically hindered environment that can influence the accessibility of the isothiocyanate carbon to nucleophiles.

Theoretical structural modifications to modulate the reactivity of this scaffold could be approached in several ways:

Electronic Tuning: The introduction of additional substituents on the aromatic ring could significantly alter the electrophilicity of the isothiocyanate moiety. For instance, the incorporation of electron-withdrawing groups, such as nitro or cyano, would be expected to enhance reactivity towards nucleophiles. Conversely, the addition of electron-donating groups, like methoxy (B1213986) or amino, would likely decrease its electrophilic character.

Steric Hindrance Modification: Varying the size of the ortho substituents would directly impact the steric accessibility of the isothiocyanate functional group. Replacing the methyl group with a larger alkyl group, for example, would further hinder nucleophilic attack.

Isosteric and Bioisosteric Replacements: In the context of medicinal chemistry, isosteric replacements are a key strategy for optimizing molecular properties. The bromine atom could be substituted with other halogens, such as chlorine, or with a trifluoromethyl group to mimic its steric and electronic properties. The methyl group could be replaced by other small alkyl groups or bioisosteres like an amino or hydroxyl group, which would also introduce new possibilities for hydrogen bonding.

Despite these well-established principles, specific research detailing these modifications on the this compound framework and the resulting impact on reactivity is not currently available in the public domain.

Synthesis and Chemical Characterization of Analogues with Varied Substituent Patterns

The parent compound, this compound, is typically synthesized from 2-bromo-6-methylaniline (B1334028). The established synthetic routes for converting a primary aromatic amine to an isothiocyanate are applicable here:

Reaction with Thiophosgene (B130339) (CSCl₂): A direct and common method for the synthesis of isothiocyanates from primary amines.

Dithiocarbamate (B8719985) Intermediate Pathway: This involves the reaction of the aniline (B41778) with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. Subsequent decomposition of this intermediate, often facilitated by an oxidizing agent or a heavy metal salt, yields the desired isothiocyanate.

The synthesis of analogues with different substitution patterns would necessitate the use of correspondingly substituted anilines as starting materials. For example, the synthesis of a 4-nitro analogue would begin with 2-bromo-6-methyl-4-nitroaniline.

Although these synthetic strategies are standard, the scientific literature lacks a systematic study on the synthesis and detailed chemical characterization of a series of this compound analogues. As a result, a comprehensive data table of their spectroscopic properties (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) cannot be compiled from existing research.

Rational Design Principles for Novel Isothiocyanate Scaffolds

Rational design is a cornerstone of modern drug discovery and agrochemical development. This approach relies on a deep understanding of the interactions between a small molecule and its biological target. Isothiocyanates are known to exert their biological effects through various mechanisms, including the covalent modification of cysteine residues in proteins.

The application of rational design principles to the this compound scaffold would theoretically involve:

Target Identification and Validation: Identifying a specific enzyme or receptor that plays a key role in a disease or as a target for a pesticide.

Computational Studies: Employing molecular docking and other computational tools to predict the binding of virtual analogues of this compound to the target's active site.

Pharmacophore Modeling: Defining the essential structural features of the scaffold required for biological activity.

Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing a focused library of analogues to build a predictive model of how different chemical modifications affect biological potency and selectivity.

Currently, there is a lack of published research that utilizes this compound as a lead compound in a rational design program. Such studies would be invaluable in unlocking the therapeutic or agrochemical potential of this chemical class.

Emerging Research Trajectories and Future Directions

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis and derivatization of isothiocyanates are increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com For the synthesis of 2-bromo-6-methylphenylisothiocyanate and its derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov

The benefits of employing flow chemistry for isothiocyanate synthesis include:

Safety: Many reagents used in isothiocyanate synthesis are hazardous. Flow reactors, with their small reaction volumes, minimize the risk associated with handling these materials. nih.gov

Efficiency: The rapid mixing and superior heat transfer in microreactors can accelerate reaction rates and improve product selectivity. mdpi.com

Automation: Integrating flow reactors with automated purification and analysis systems can create high-throughput platforms for the rapid synthesis and screening of libraries of this compound derivatives for various applications.

Future research will likely focus on developing dedicated flow chemistry protocols for the synthesis of this compound, potentially starting from 2-bromo-6-methylaniline (B1334028), and for its subsequent functionalization to create diverse molecular scaffolds.

| Parameter | Batch Processing | Flow Chemistry | Advantage in Isothiocyanate Synthesis |

| Safety | Higher risk with hazardous reagents | Minimized risk due to small volumes | Safer handling of thiocarbonylating agents. nih.gov |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient | Better control over exothermic reactions. mdpi.com |

| Scalability | Can be challenging | More straightforward | Facilitates production from lab to industrial scale. |

| Automation | Complex to integrate | Easily integrated | Enables high-throughput synthesis and screening. |

Exploration of Novel Catalytic Systems for Isothiocyanate Functionalization

Recent advances in catalysis are opening new avenues for the synthesis and functionalization of isothiocyanates. These modern catalytic methods often provide milder reaction conditions, higher efficiency, and greater sustainability compared to traditional stoichiometric reagents. rsc.orgnih.gov

Emerging catalytic strategies applicable to this compound include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for novel transformations under mild conditions. acs.org This could be explored for the functionalization of the this compound scaffold or for novel synthetic routes to the compound itself from primary amines. acs.org

Amine-Catalyzed Reactions: The use of simple amine bases as catalysts for the sulfurization of isocyanides with elemental sulfur represents a more sustainable approach to isothiocyanate synthesis. rsc.orgnih.gov

Metal Catalysis: Transition metal catalysts continue to be developed for various transformations involving isothiocyanates, such as insertion reactions into E-H bonds (where E = C, N, P, S). researchgate.net These methods could be used to create novel derivatives of this compound with unique electronic and structural properties.

Future work will likely involve applying these novel catalytic systems to this compound to expand its synthetic utility and create derivatives that are otherwise difficult to access.

Development of Next-Generation Materials Based on this compound Derivatives

The isothiocyanate group is a valuable functional handle for the synthesis of advanced polymers and materials. Its ability to react with various nucleophiles allows for the creation of polymers with diverse backbone structures and properties. rsc.orgacs.org this compound, with its additional bromo- and methyl-substituents, offers the potential to create materials with tailored thermal, optical, and mechanical properties.

Potential avenues for new materials include:

Sulfur-Rich Polymers: Copolymerization of isothiocyanates with monomers like episulfides can lead to sulfur-rich polymers. acs.org These materials are of interest for applications in optics and energy storage. The presence of the bromine atom in this compound could further enhance the refractive index of such polymers.

Alternating Copolymers: The reaction of isothiocyanates with epoxides or oxetanes can produce alternating copolymers with imidothiocarbonate or carbonimidothioate linkages. rsc.orgacs.org These polymers can exhibit high glass-transition temperatures and thermal stability. rsc.org

Functional Polymeric Materials: The isothiocyanate group can be used to graft this compound onto existing polymer chains, thereby modifying their surface properties or introducing new functionalities.

The table below summarizes potential polymer types that could be synthesized using isothiocyanates.

| Comonomer | Resulting Linkage | Polymer Type | Potential Properties |

| Episulfides | Dithiocarbamate (B8719985) | Sulfur-Rich Polymer | High refractive index, redox activity. acs.org |

| Epoxides | Carbonimidothioate | Alternating Copolymer | Controlled molecular weights, low dispersity. acs.org |

| Anhydrosugar Oxetanes | Imidothiocarbonate | Alternating Copolymer | Thermal robustness, high glass-transition temperatures. rsc.org |

Computational and Data-Driven Approaches for Predicting Novel Reactivities and Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches can accelerate the discovery of new reactions, predict material properties, and elucidate reaction mechanisms.

For this compound, these methods could be applied to:

Predict Reaction Outcomes: Machine learning models are being developed to predict suitable conditions for organic reactions, which could help in optimizing the synthesis and derivatization of this compound. aichemist.eu

Discover Novel Reactivities: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of this compound, potentially uncovering new reaction pathways. acs.org

Screen for Biological Activity: Computational tools can be used to predict the interaction of this compound derivatives with biological targets. For instance, studies have used computational analysis to investigate how other isothiocyanates, like sulforaphane, can influence biological processes such as mRNA splicing. mdpi.com

The integration of computational and data-driven methods will be crucial for unlocking the full potential of this compound in a more efficient and targeted manner.

Prospects in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The isothiocyanate group and its derivatives, particularly thioureas, are excellent candidates for designing self-assembling systems due to their hydrogen bonding capabilities.

Future prospects in this area include:

Thiourea-Based Assemblies: The reaction of this compound with amines leads to the formation of N,N'-disubstituted thioureas. The thiourea (B124793) moiety is a powerful hydrogen-bonding motif that can direct the self-assembly of molecules into well-defined supramolecular structures such as gels, liquid crystals, or discrete aggregates.

Self-Condensation Reactions: Isothiocyanates can undergo self-condensation under certain conditions to form symmetric N,N'-disubstituted thioureas, providing a direct route to self-assembling precursors. researchgate.net

Anion Recognition: The hydrogen bond donor capabilities of thiourea derivatives make them effective receptors for anions. Derivatives of this compound could be designed as sensors or transporters for specific anions.

The exploration of this compound derivatives in supramolecular chemistry could lead to the development of novel functional materials with applications in sensing, catalysis, and molecular recognition.

Q & A

Q. How do conflicting spectroscopic and crystallographic data inform structural reassessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.